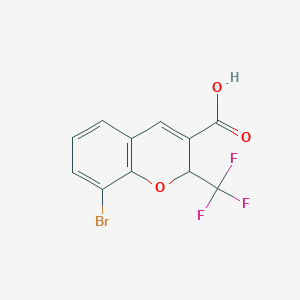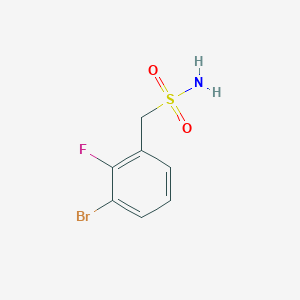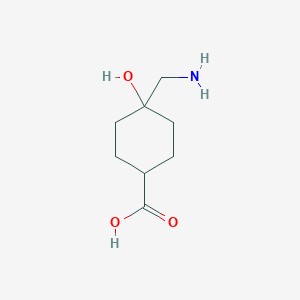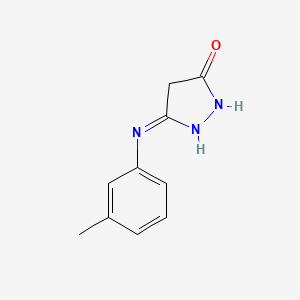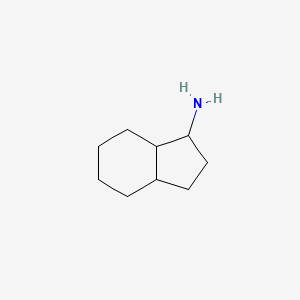
8-Chloro-5-fluoroisoquinoline-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-5-fluoroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₀H₄ClFN₂. It is a derivative of isoquinoline, featuring both chloro and fluoro substituents on the aromatic ring, as well as a nitrile group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Métodos De Preparación
The synthesis of 8-Chloro-5-fluoroisoquinoline-1-carbonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Análisis De Reacciones Químicas
8-Chloro-5-fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-Chloro-5-fluoroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers use it to study the effects of halogenated isoquinolines on biological systems.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Chloro-5-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and selectivity towards these targets. The nitrile group also plays a role in modulating the compound’s reactivity and stability .
Comparación Con Compuestos Similares
8-Chloro-5-fluoroisoquinoline-1-carbonitrile can be compared with other halogenated isoquinoline derivatives, such as:
- 8-Chloroisoquinoline-1-carbonitrile
- 5-Fluoroisoquinoline-1-carbonitrile
- 8-Bromo-5-fluoroisoquinoline-1-carbonitrile
These compounds share similar structural features but differ in their halogen substituents. The unique combination of chloro and fluoro groups in this compound provides distinct chemical and biological properties, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C10H4ClFN2 |
|---|---|
Peso molecular |
206.60 g/mol |
Nombre IUPAC |
8-chloro-5-fluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4ClFN2/c11-7-1-2-8(12)6-3-4-14-9(5-13)10(6)7/h1-4H |
Clave InChI |
SUIPPBNLVNACDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1F)C=CN=C2C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


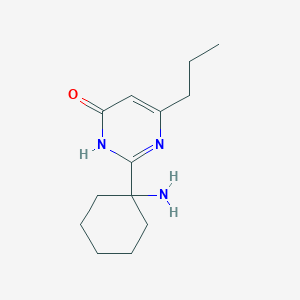
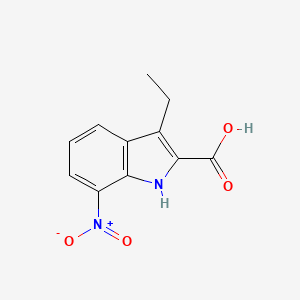
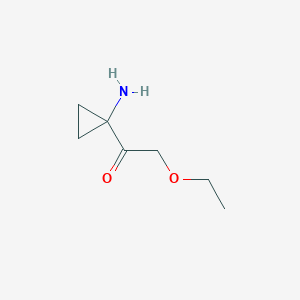
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid](/img/structure/B13220595.png)

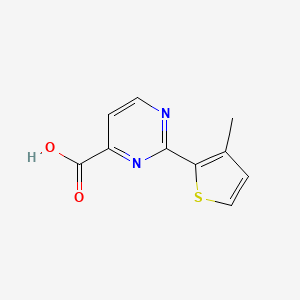

![1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13220632.png)
